2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-4-HYDROXY-5-OXO-2-(3-PYRIDINYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-4-HYDROXY-5-OXO-2-(3-PYRIDINYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The pyrrole and thiazole rings are then coupled using various coupling agents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules could make it useful in the treatment of diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-4-HYDROXY-5-OXO-2-(3-PYRIDINYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
ISOBUTYL 4-HYDROXYBENZOATE: This compound shares the isobutyl group and hydroxyl group but lacks the complex ring structures.
2-ISOBUTYL-4-METHYL-1,3-DIOXOLANE: This compound has a similar isobutyl group but features a dioxolane ring instead of the pyrrole and thiazole rings.
Uniqueness
The uniqueness of ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-4-HYDROXY-5-OXO-2-(3-PYRIDINYL)-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C29H31N3O6S |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
2-methylpropyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H31N3O6S/c1-5-6-14-37-21-11-9-19(10-12-21)24(33)22-23(20-8-7-13-30-15-20)32(27(35)25(22)34)29-31-18(4)26(39-29)28(36)38-16-17(2)3/h7-13,15,17,23,33H,5-6,14,16H2,1-4H3/b24-22- |
InChI Key |
PKFOTUPYAJDUML-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CN=CC=C4)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CN=CC=C4)O |
Origin of Product |
United States |
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